2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
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Overview
Description
2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a complex organic compound with a molecular formula of C19H23NOS and a molecular weight of 313.45702 g/mol . This compound is part of the dibenzoxepin family, which is known for its diverse pharmacological properties.
Preparation Methods
The synthesis of 2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin involves several steps. One common synthetic route includes the reaction of 2-methyl-6,11-dihydrodibenz(b,e)oxepin with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the thioether group to a sulfide.
Scientific Research Applications
2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex dibenzoxepin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can be compared with other similar compounds such as:
- 2-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- 2-Methyl-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- This compound-4-carboxylic acid
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties . The unique combination of the dimethylaminoethyl and thioether groups in this compound contributes to its distinct pharmacological profile.
Properties
CAS No. |
54492-25-0 |
---|---|
Molecular Formula |
C19H23NOS |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2-methyl-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C19H23NOS/c1-14-8-9-18-17(12-14)19(22-11-10-20(2)3)16-7-5-4-6-15(16)13-21-18/h4-9,12,19H,10-11,13H2,1-3H3 |
InChI Key |
QTAFMYSGGGANAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2SCCN(C)C |
Origin of Product |
United States |
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